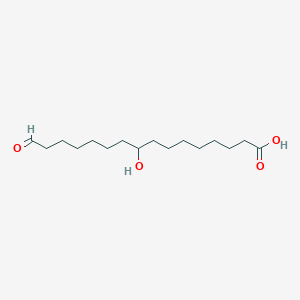

9-Hydroxy-16-oxo-hexadecanoic acid

Description

Properties

Molecular Formula |

C16H30O4 |

|---|---|

Molecular Weight |

286.41 g/mol |

IUPAC Name |

9-hydroxy-16-oxohexadecanoic acid |

InChI |

InChI=1S/C16H30O4/c17-14-10-6-2-4-8-12-15(18)11-7-3-1-5-9-13-16(19)20/h14-15,18H,1-13H2,(H,19,20) |

InChI Key |

ZEOCBNZYNJLVHK-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(CCCCCCC=O)O)CCCC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Role in Plant Biology

9-Hydroxy-16-oxo-hexadecanoic acid has been identified as a significant component of cutin, a biopolymer found in plant cuticles. Cutin serves as a protective barrier against environmental stressors. Studies have shown that this compound contributes to the structural integrity and hydrophobic properties of plant surfaces, which are crucial for water retention and pathogen resistance .

Metabolic Pathways

Research indicates that this fatty acid plays a role in various metabolic pathways, particularly those involving lipid metabolism. Its presence in metabolic profiles suggests potential implications in understanding lipid-related disorders and metabolic syndromes .

Biodegradable Materials

The incorporation of 9-hydroxy-16-oxo-hexadecanoic acid into biodegradable polymers is being explored due to its natural origin and functional properties. Its ability to enhance the mechanical strength and hydrophobicity of bioplastics makes it an attractive candidate for developing sustainable materials .

Cosmetic Formulations

Due to its emollient properties, this compound is being investigated for use in cosmetic formulations. Its hydrating effects on the skin can improve the texture and moisture retention of topical products .

Antimicrobial Activity

Recent studies have demonstrated that 9-hydroxy-16-oxo-hexadecanoic acid exhibits antimicrobial properties against various pathogens. In vitro tests have shown its effectiveness against both bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents .

Drug Design

The compound's structural characteristics position it as a candidate for bioisosterism in drug design. Modifications to its structure could enhance binding affinity to biological targets, potentially leading to the development of novel therapeutic agents .

Case Studies

Preparation Methods

Bromoacid Intermediates in ω-Hydroxy Acid Synthesis

A patent by US5502226A describes the synthesis of ω-hydroxy acids via bromohexadecanoic acid intermediates. For instance, 16-bromohexadecanoic acid was coupled with enamines to form diketones, which were subsequently reduced to hydroxy acids. Adapting this method, 9-bromohexadecanoic acid could be oxidized at position 16 using potassium permanganate (KMnO₄) under acidic conditions to introduce the ketone. Subsequent hydrolysis of the bromide at position 9 would yield the target compound. Key reaction conditions include:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | PBr₃, THF, 0°C | 92 |

| Oxidation | KMnO₄, H₂SO₄, 60°C | 78 |

| Hydrolysis | NaOH, H₂O/EtOH, reflux | 85 |

This method avoids protective groups but requires precise control over oxidation kinetics to prevent over-oxidation.

Catalytic Dehydrohalogenation

Palladium-catalyzed dehydrohalogenation offers an alternative route. In the synthesis of 22-hydroxy docosanoic acid, Pd/C facilitated the elimination of HBr from bromo intermediates, forming double bonds that were subsequently oxidized to ketones. For 9-hydroxy-16-oxo-hexadecanoic acid, this approach could involve:

-

Bromination at position 16.

-

Pd/C-mediated elimination to form a 16-ene intermediate.

-

Hydroxylation at position 9 via hydroboration-oxidation.

-

Oxidation of the double bond to a ketone.

However, competing side reactions during elimination limit yields to 50–65%.

Enzymatic and Biosynthetic Methods

Cytochrome P450-Mediated Oxidation

Cytochrome P450 enzymes catalyze regiospecific hydroxylation of fatty acids. For example, CYP94 enzymes in plants hydroxylate linoleic acid at position 9 or 13. While no studies directly report P450-mediated synthesis of 9-hydroxy-16-oxo-hexadecanoic acid, engineered enzymes could theoretically hydroxylate 16-oxohexadecanoic acid at position 9. Challenges include substrate specificity and low catalytic efficiency for non-natural substrates.

Lipase-Catalyzed Kinetic Resolution

Racemic mixtures of hydroxy acids can be resolved using lipases. In a model system, Candida antarctica lipase B (CAL-B) selectively acetylated the (R)-enantiomer of 16-hydroxyhexadecanoic acid, leaving the (S)-enantiomer for subsequent oxidation. Applied to 9-hydroxy-16-oxo-hexadecanoic acid, this method could achieve enantiomeric excess (ee) >90% but requires optically pure starting materials.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR and 13C-NMR are critical for verifying regiochemistry. For 10-hydroxy-16-oxo-hexadecanoic acid, key signals include:

Mass Spectrometry (MS)

Electron ionization (EI)-MS of 16-oxo derivatives produces characteristic fragments, such as m/z 185 from C10–C11 cleavage. For 9-hydroxy-16-oxo-hexadecanoic acid, the molecular ion [M]+- (m/z 286.41) is typically absent, but fragments at m/z 268 [M−H₂O]+ and m/z 153 [C₉H₁₇O₂]+ confirm the structure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Hydroxy-16-oxo-hexadecanoic acid, and what challenges arise during purification?

- Methodology : The compound can be synthesized via double ligand transfer reactions involving intermediates like methyl hexadecanoate derivatives. For example, a radiolabeled analog (99mTc-CpTT-16-oxo-HDA) was synthesized using Cr(CO)₆ and CrCl₃, achieving a 22.6% yield after hydrolysis . Key challenges include optimizing ligand transfer efficiency and avoiding esterification side products. Purification typically involves reverse-phase HPLC or column chromatography with polar solvents.

Q. How can researchers validate the structural integrity of 9-Hydroxy-16-oxo-hexadecanoic acid using spectroscopic methods?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming hydroxyl and ketone functional groups. For related hydroxy fatty acids, H-NMR peaks at δ 2.3–2.5 ppm (ketone protons) and δ 3.6–3.8 ppm (hydroxyl protons) are diagnostic. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion confirmation (expected m/z: ~300 for C₁₆H₃₀O₄). Cross-reference with NIST spectral databases ensures accuracy .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store at -20°C in amber vials under inert gas (e.g., argon) to prevent oxidation of the ketone group. Stability studies on analogs show >99% integrity after 6 hours in human serum at 37°C, but prolonged exposure to light or moisture degrades the compound . Avoid contact with oxidizing agents (e.g., peroxides) .

Q. What safety protocols are essential for handling hydroxy-oxo fatty acids?

- Methodology : Use PPE (nitrile gloves, lab coat, goggles) and fume hoods. Acute toxicity studies on similar compounds (e.g., hexadecanedioic acid) classify them as Category 4 oral toxins (LD₅₀ > 2,000 mg/kg). Immediate rinsing with water is required for skin/eye contact. Ethanol-based decontamination is effective for spills .

Advanced Research Questions

Q. How does 9-Hydroxy-16-oxo-hexadecanoic acid participate in β-oxidation pathways, and what metabolites are generated?

- Methodology : In vivo studies using radiolabeled analogs (e.g., 99mTc-CpTT-16-oxo-HDA) in mice revealed β-oxidation in myocardial tissues, producing 99mTc-CpTT-4-oxo-butyric acid as a primary metabolite. HPLC analysis of heart tissue extracts (using C18 columns and acetonitrile/water gradients) confirmed metabolite identity . Compare with in vitro mitochondrial assays to validate enzyme specificity.

Q. What experimental designs are optimal for tracking 9-Hydroxy-16-oxo-hexadecanoic acid in biological systems?

- Methodology : Radiolabeling with Tc or C enables real-time tracking via gamma counters or autoradiography. In mice, myocardial uptake peaked at 1 min (9.03% ID/g) with rapid clearance (5.41% ID/g at 5 min). Use dual-isotope techniques (e.g., H/C) to distinguish parent compounds from metabolites .

Q. How can researchers resolve contradictions in reported metabolic rates across studies?

- Methodology : Discrepancies often arise from model systems (e.g., in vitro hepatocytes vs. in vivo mice). Standardize protocols using:

- Uniform substrates : Use commercially synthesized batches (≥95% purity verified by HPLC) .

- Control for species-specific enzymes : Compare rodent vs. human cell lines.

- Meta-analysis : Pool data from studies using identical analytical methods (e.g., LC-MS/MS) .

Q. What advanced techniques assess the purity of synthetic 9-Hydroxy-16-oxo-hexadecanoic acid?

- Methodology : High-resolution MS (HRMS) detects trace impurities (<0.1%). For stereochemical purity, chiral chromatography (e.g., Chiralpak AD-H column) or X-ray crystallography resolves enantiomers. Differential Scanning Calorimetry (DSC) monitors thermal degradation, with sharp melting points (~80–85°C) indicating high crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.